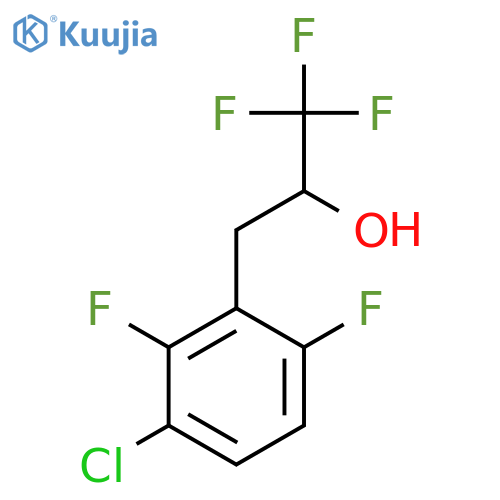Cas no 2228561-83-7 (3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol)

2228561-83-7 structure
商品名:3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol
3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol
- EN300-1944071
- 2228561-83-7
-
- インチ: 1S/C9H6ClF5O/c10-5-1-2-6(11)4(8(5)12)3-7(16)9(13,14)15/h1-2,7,16H,3H2
- InChIKey: QPPIZQQFWDUTFA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=C1F)CC(C(F)(F)F)O)F
計算された属性
- せいみつぶんしりょう: 260.0027333g/mol
- どういたいしつりょう: 260.0027333g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1944071-0.05g |
3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
2228561-83-7 | 0.05g |
$719.0 | 2023-09-17 | ||
| Enamine | EN300-1944071-0.25g |
3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
2228561-83-7 | 0.25g |
$789.0 | 2023-09-17 | ||
| Enamine | EN300-1944071-10.0g |
3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
2228561-83-7 | 10g |
$3683.0 | 2023-05-31 | ||
| Enamine | EN300-1944071-0.1g |
3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
2228561-83-7 | 0.1g |
$755.0 | 2023-09-17 | ||
| Enamine | EN300-1944071-5.0g |
3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
2228561-83-7 | 5g |
$2485.0 | 2023-05-31 | ||
| Enamine | EN300-1944071-10g |
3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
2228561-83-7 | 10g |
$3683.0 | 2023-09-17 | ||
| Enamine | EN300-1944071-1.0g |
3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
2228561-83-7 | 1g |
$857.0 | 2023-05-31 | ||
| Enamine | EN300-1944071-5g |
3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
2228561-83-7 | 5g |
$2485.0 | 2023-09-17 | ||
| Enamine | EN300-1944071-2.5g |
3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
2228561-83-7 | 2.5g |
$1680.0 | 2023-09-17 | ||
| Enamine | EN300-1944071-1g |
3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
2228561-83-7 | 1g |
$857.0 | 2023-09-17 |
3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol 関連文献
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
2228561-83-7 (3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol) 関連製品
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
